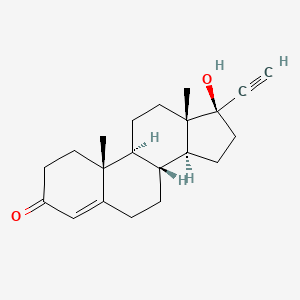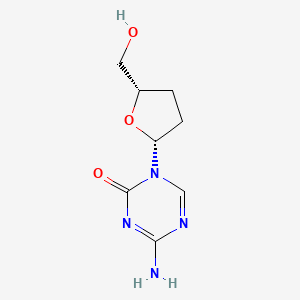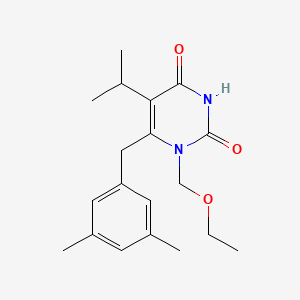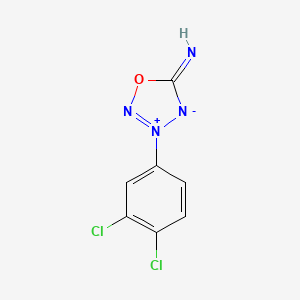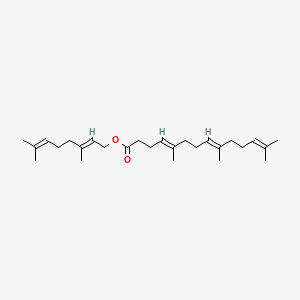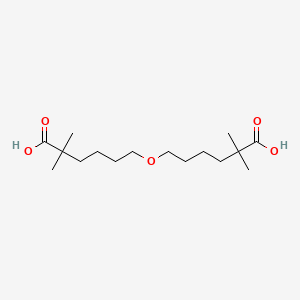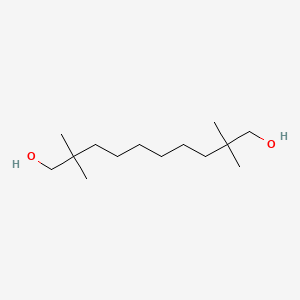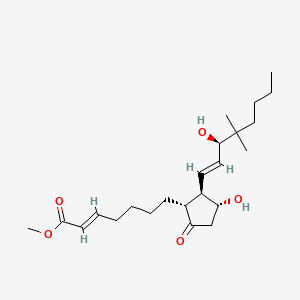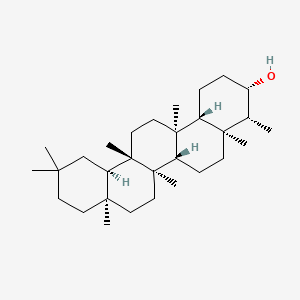
Epifriedelanol
Descripción general
Descripción
Epifriedelanol is a triterpenoid, a type of natural product found in various organisms . It has been isolated from the root bark of Ulmus davidiana and has shown antitumor activity . It is also found in Elephantopus scaber, Anchietea salutaris, and other organisms .
Synthesis Analysis
Epifriedelanol has been isolated from various plant sources. For instance, it has been extracted from the root bark of Ulmus davidiana and from the roots of Cannabis sativa L. (hemp) . The extraction process typically involves the use of solvents such as hexane, dichloromethane, methanol, and water .
Molecular Structure Analysis
Epifriedelanol has a molecular formula of C30H52O . Its structure belongs to the friedelane group of triterpenes . The compound has a molecular weight of 428.7 g/mol .
Physical And Chemical Properties Analysis
Epifriedelanol has a density of 1.0±0.1 g/cm3, a boiling point of 478.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . Its molar refractivity is 132.3±0.3 cm3 .
Aplicaciones Científicas De Investigación
Production in Hairy Root Cultures
Epifriedelanol is produced in the roots of Cannabis sativa L., also known as hemp . The production of Epifriedelanol can be enhanced in hairy root cultures of the plant . Hairy roots treated with 75 μM salicylic acid had 1.4-fold higher epifriedelanol levels than untreated hairy roots .
Anti-Inflammatory Effects
Epifriedelanol, found in hemp roots, has been reported to have anti-inflammatory effects . This makes it potentially useful in the treatment of conditions characterized by inflammation.
Biomass Production
The production of Epifriedelanol is influenced by the carbon source and elicitors used in the growth medium . The presence of 3% sucrose provided the highest accumulation of epifriedelanol in the hairy root culture after 28 days .
Elicitation Enhancement
The production of Epifriedelanol in hairy root cultures can be enhanced by elicitation . Salicylic acid at 100 µM showed the highest production of epifriedelanol in hairy root culture .
Pharmaceutical Applications
Due to its various properties, Epifriedelanol is valued for its antidiabetic, hypolipidemic, antioxidant, liver protective, anti-ulcer, anti-inflammatory, antimicrobial, anticancer, and antisenescence properties . This makes it a valuable compound for pharmaceutical applications.
Commercial Production
The enhanced production of Epifriedelanol in hairy root cultures of C. sativa indicates that it can be used for commercial production in pharmaceutical companies .
Mecanismo De Acción
Target of Action
Epifriedelanol, a triterpenoid isolated from the root bark of Ulmus davidiana , has been found to exhibit antitumor activity and antibacterial effects . The primary targets of Epifriedelanol are human primary cells and certain bacterial species . It inhibits cellular senescence in human primary cells and demonstrates bacteriostatic activity against Staphylococcus aureus .
Mode of Action
Epifriedelanol interacts with its targets to inhibit their normal function. In human primary cells, it inhibits cellular senescence .
Biochemical Pathways
It is known that bacteriostatic agents like epifriedelanol function by inhibiting bacterial protein synthesis or metabolic pathways
Pharmacokinetics
It is known that epifriedelanol is a triterpenoid isolated from the root bark of ulmus davidiana . More research is needed to understand the pharmacokinetics of Epifriedelanol .
Result of Action
The result of Epifriedelanol’s action is the inhibition of cellular senescence in human primary cells and bacteriostatic activity against certain bacterial species . This means that Epifriedelanol can prevent the aging of cells and inhibit the growth of certain bacteria.
Action Environment
The action of Epifriedelanol can be influenced by various environmental factors. For instance, the biosynthesis of active compounds in naturally grown plants is directly affected by species and environmental factors . Furthermore, the production of Epifriedelanol can be enhanced in certain conditions, such as the presence of specific elicitors . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Epifriedelanol.
Safety and Hazards
Propiedades
IUPAC Name |
(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-PFOIMGGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937494 | |
| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epifriedelanol | |
CAS RN |
16844-71-6 | |
| Record name | Epifriedelanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16844-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epifriedelanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epifriendelanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






